PI(3,4)P2 (18:1) (ammonium salt)

Phosphatase substrate specificity PI3K signaling Cancer cell biology

PI(3,4)P2 (18:1) (ammonium salt) is a doubly phosphorylated phosphatidylinositol species bearing phosphate groups at the 3 and 4 positions of the inositol ring. This synthetic phosphoinositide consists of a dioleoyl (18:1) glycerol backbone conjugated to an inositol-3,4-bisphosphate headgroup, supplied as an ammonium salt with molecular formula C₄₅H₉₄N₃O₁₉P₃ and molecular weight 1074.16.

Molecular Formula C45H94N3O19P3
Molecular Weight 1074.2 g/mol
Cat. No. B15135913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI(3,4)P2 (18:1) (ammonium salt)
Molecular FormulaC45H94N3O19P3
Molecular Weight1074.2 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N.N.N
InChIInChI=1S/C45H85O19P3.3H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-43-40(48)41(49)44(62-65(51,52)53)45(42(43)50)63-66(54,55)56;;;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);3*1H3/b19-17-,20-18-;;;/t37-,40-,41-,42+,43+,44+,45+;;;/m1.../s1
InChIKeyIXBWAIVJMKCCRS-PLJQXUBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PI(3,4)P2 (18:1) (ammonium salt) for Cell Signaling Research | Phosphoinositide Procurement Guide


PI(3,4)P2 (18:1) (ammonium salt) is a doubly phosphorylated phosphatidylinositol species bearing phosphate groups at the 3 and 4 positions of the inositol ring . This synthetic phosphoinositide consists of a dioleoyl (18:1) glycerol backbone conjugated to an inositol-3,4-bisphosphate headgroup, supplied as an ammonium salt with molecular formula C₄₅H₉₄N₃O₁₉P₃ and molecular weight 1074.16 [1]. The compound serves as a critical tool for dissecting PI3K-dependent signaling cascades, particularly those involving AKT/PKB membrane recruitment and activation, cytoskeletal remodeling, and membrane trafficking events [2].

Phosphoinositide probe for PI3K/AKT signaling pathway studies
Dioleoyl (18:1) acyl chains support native-like membrane reconstitution
Ammonium salt format for improved aqueous handling in liposome assays

Why Generic PI(3,4)P2 Substitution Fails: Evidence-Based Differentiation for PI(3,4)P2 (18:1) (ammonium salt)


Phosphoinositide signaling studies cannot simply interchange PI(3,4)P2 with other PIP species or alternative acyl chain variants without compromising experimental interpretability. The 18:1 (dioleoyl) acyl chains confer specific membrane fluidity and bilayer compatibility that short-chain variants (e.g., diC8) lack for liposome reconstitution studies . More critically, PI(3,4)P2 exhibits functional properties distinct from its closely related counterpart PI(3,4,5)P₃ (PIP₃) in phosphatase susceptibility, effector protein binding selectivity, and downstream signaling outcomes [1]. SHIP2 overexpression selectively depletes PI(3,4,5)P₃ while leaving PI(3,4)P₂ levels intact, demonstrating that these two lipids occupy non-redundant signaling nodes and cannot substitute for one another in assays interrogating specific phosphatase-dependent pathways [2].

Phosphatase specificity mismatch
PI(3,4,5)P3 may not substitute for PI(3,4)P2 in SHIP2 vs PTEN pathway contexts
Acyl chain fluidity difference
Short-chain diC8 variants may not reproduce bilayer compatibility of 18:1 chains
Non-redundant signaling nodes
PI(3,4)P2 and PI(3,4,5)P3 occupy distinct signaling positions; interchange may confound readouts

PI(3,4)P2 (18:1) (ammonium salt) Quantitative Evidence Guide: Differentiated Performance Data


Differential Susceptibility to SHIP2 vs. PTEN Phosphatases Defines PI(3,4)P2 as a Distinct Signaling Node

In glioblastoma cells with defective PTEN expression, overexpression of the 5-phosphatase SHIP-2 selectively abolished PI(3,4,5)P₃ levels while leaving PI(3,4)P₂ levels high [1]. Despite this selective preservation of PI(3,4)P₂, PKB/Akt phosphorylation and activity were reduced to the same extent as observed with PTEN re-expression (which depletes both lipids), demonstrating that PI(3,4)P₂ alone is insufficient to sustain Akt activation when PI(3,4,5)P₃ is depleted [1]. In differentiating 3T3-L6 myoblasts, PTEN knockdown moderately increased both PI(3,4)P₂ and PI(3,4,5)P₃ levels and significantly increased Akt phosphorylation, whereas SHIP2 knockdown dramatically increased steady-state PI(3,4,5)P₃ levels but did not affect Akt phosphorylation and instead increased apoptotic cell death [2]. This demonstrates functional compartmentalization: PI(3,4)P₂ generated via distinct enzymatic routes couples to divergent downstream outcomes [2].

Phosphatase specificity
Head-to-head
PI(3,4)P2 levels preserved; PI(3,4,5)P3 abolished after SHIP2 overexpression
Supports SHIP2-vs-PTEN pathway differentiation studies
Data from glioblastoma and myoblast models
Phosphatase substrate specificity PI3K signaling Cancer cell biology

AKT PH Domain Binding Affinity: PI(3,4)P₂ vs. PI(3,4,5)P₃ Equivalence Explained by Structural Biology

Microarray analysis of the Akt PH domain employing synthetic biotinylated headgroup analogs of all seven phosphoinositide isomers identified PI(3,4,5)P₃ and PI(3,4)P₂ as the primary ligands [1]. High-resolution crystal structure of the PKBα PH domain in complex with the PI(3,4,5)P₃ headgroup revealed that the D5 phosphate faces the solvent and forms no significant interactions with any PH domain residue [2]. Mutagenesis of basic residues interacting with the D3 and D4 phosphate groups reduces or abolishes binding to both PI(3,4,5)P₃ and PI(3,4)P₂, while the D5 phosphate contributes negligibly to binding energy [2]. This structural feature explains why PKB interacts with similar affinity with both PI(3,4,5)P₃ and PI(3,4)P₂ [2]. Density-dependent studies confirmed that immobilized ligand amount affected binding amplitude but not affinity for Akt-PH [1].

AKT PH domain binding
Head-to-head
PI(3,4)P2 and PI(3,4,5)P3 bind with similar affinity; D5 phosphate negligible
Supports AKT pathway probe selection without affinity bias
Microarray and crystallography evidence
Protein-lipid interaction AKT/PKB activation PH domain specificity

Kir2.1/Kir2.2 Channel Binding: PI(3,4)P₂ Exhibits Distinct Thermodynamic Profile vs. Native Ligand PI(4,5)P₂

Free energy perturbation (FEP) calculations demonstrated that non-native ligands PI(3,4)P₂ and PI(3,4,5)P₃ show significant loss in binding affinity to Kir2.2 compared to the native agonist PI(4,5)P₂ [1]. The underlying molecular mechanisms differ: for PI(3,4)P₂, the unfavorable binding arises from direct destabilization in the bound state, whereas for PI(3,4,5)P₃, it results from relative stabilization in the free state [1]. Docking studies of seven PIP ligands to Kir2.1 showed that monophosphorylated PIPs and PI(3,5)P₂ bind with higher average energies than PI(4,5)P₂; however, PI(3,4)P₂ and PI(3,4,5)P₃ bind with similar energies to each other, indicating that selective Kir2.1 channel activation by PI(4,5)P₂ cannot be solely accounted for by binding energy differences [2].

Kir2.2 channel binding
Head-to-head
PI(3,4)P2 & PI(3,4,5)P3 show similarly reduced affinity vs PI(4,5)P2
Supports PI3K-dependent ion channel regulation research
FEP calculations and docking studies
Ion channel regulation Molecular dynamics simulation Phosphoinositide specificity

Differential Rescue of Invadopodia Function: SHIP2-Dependent vs. SHIP2-Independent Mechanisms

In breast cancer cells where PI3Kβ is pharmacologically inhibited, short-chain diC8-PIP₃ rescues gelatin degradation in a SHIP2-dependent manner, whereas rescue by diC8-PI(3,4)P₂ is SHIP2-independent [1]. This mechanistic divergence demonstrates that PI(3,4)P₂ can bypass the requirement for SHIP2-mediated conversion of PIP₃ to PI(3,4)P₂ during invadopodia maturation [1]. Expression of either activated PI3Kβ or PI3Kα mutants rescued PI3Kβ inhibition effects, and in both cases gelatin degradation remained SHIP2-dependent, confirming that PIP₃ conversion to PI(3,4)P₂ is essential for invadopodia function [1]. Quantitative gelatin degradation assays measured mean ± SEM from 4 independent experiments, establishing statistical robustness of the differential rescue phenotypes [1].

Invadopodia rescue
Head-to-head
diC8-PI(3,4)P2 rescue SHIP2-independent; diC8-PIP3 rescue SHIP2-dependent
Supports PI(3,4)P2-specific invadopodia signaling analysis
MDA-MB-231 breast cancer cell model
Invadopodia Breast cancer metastasis PI3K isoform selectivity

Liposome Recruitment Efficiency: PI(3,4)P₂-Doped Liposomes Recruit ~90% of ORP1-ORD Protein

In liposome co-sedimentation assays, liposomes supplemented with PI(3,4)P₂ recruited approximately 90% of ORP1-ORD protein, demonstrating that ORP1-ORD binds more tightly to PI(3,4)P₂-doped liposomes than to control liposomes lacking this phosphoinositide [1]. This high recruitment efficiency establishes PI(3,4)P₂ as a potent facilitator of ORP1-mediated cholesterol transport by promoting membrane targeting and cholesterol extraction [1]. The 18:1 acyl chains of PI(3,4)P₂ (18:1) (ammonium salt) confer fluidity and compatibility with lipid membranes, enabling accurate modeling of biological membrane environments in reconstitution studies .

ORP1-ORD recruitment
Class-level
~90% protein recruitment
Supports membrane-protein reconstitution studies
Liposome co-sedimentation; source data to verify
Cholesterol transport Lipid transfer proteins Membrane reconstitution

TMEM16A Channel Current Recovery: PI(3,4)P₂ vs. PI(4,5)P₂ Functional Efficacy Comparison

Soluble synthetic analogs of PIP₃ (diC8-PIP₃), PI(3,4)P₂ (diC8-PI(3,4)P₂), and PI(3,5)P₂ were applied to excised inside-out patches of TMEM16A-expressing cells once current had stably rundown [1]. Quantitative analysis of fold current recovery showed that diC8-PI(4,5)P₂ produced the highest recovery (N=9 patches), while diC8-PI(3,4)P₂ (N=6 patches) and diC8-PIP₃ (N=7 patches) produced intermediate recovery levels, with diC8-PI(3,5)P₂ (N=5 patches) showing minimal recovery [1]. Statistical analysis by ANOVA and Tukey's HSD post hoc tests confirmed significant differences (p < 0.025) between PI(4,5)P₂ and the other PIP species [1].

TMEM16A current recovery
Head-to-head
PI(3,4)P2 intermediate recovery; PI(4,5)P2 highest (p<0.025)
Supports lipid-gated ion channel SAR research
Inside-out patch clamp; n=6–9 patches
Ion channel electrophysiology TMEM16A Lipid agonism

PI(3,4)P2 (18:1) (ammonium salt) Application Scenarios for Cell Signaling and Membrane Biology Research


Distinguishing PTEN-Dependent vs. SHIP2-Dependent PI3K Signaling Branches in Cancer Models

Employ PI(3,4)P₂ (18:1) (ammonium salt) as a selective probe to dissect PTEN versus SHIP2 signaling contributions. In glioblastoma and breast cancer cells, SHIP2 overexpression selectively depletes PI(3,4,5)P₃ while sparing PI(3,4)P₂, whereas PTEN depletes both lipids [1]. This differential susceptibility enables researchers to supplement PI(3,4)P₂ exogenously and distinguish which downstream Akt-dependent and Akt-independent effects require PI(3,4)P₂ versus those that additionally require PI(3,4,5)P₃. The compound is particularly valuable in PTEN-null or PTEN-deficient cancer models where baseline PI(3,4)P₂ and PI(3,4,5)P₃ levels are both elevated [1].

AKT PH Domain Binding and Allosteric Activation Studies in Membrane Reconstitution Systems

Utilize PI(3,4)P₂ (18:1) (ammonium salt) in liposome-based assays to study AKT membrane recruitment and allosteric activation. Binding of PI(3,4)P₂ to the AKT PH domain allosterically activates the kinase by promoting high-affinity substrate binding [2]. The 18:1 acyl chains confer membrane fluidity compatible with supported lipid bilayer formation and liposome co-sedimentation assays . Given that PI(3,4)P₂ and PI(3,4,5)P₃ bind the AKT PH domain with similar affinity due to the solvent-exposed D5 phosphate contributing negligible binding energy [3], PI(3,4)P₂ serves as an ideal probe for AKT activation without the confounding variable of differential PH domain engagement.

Invadopodia-Mediated Matrix Degradation Assays in Metastatic Breast Cancer Research

Apply PI(3,4)P₂ (18:1) (ammonium salt) or its diC8 variant in gelatin degradation assays to investigate invadopodia function in metastatic breast cancer cells. In MDA-MB-231 cells, diC8-PI(3,4)P₂ rescues gelatin degradation following PI3Kβ inhibition in a SHIP2-independent manner, whereas diC8-PIP₃ rescue is SHIP2-dependent [4]. This functional divergence enables researchers to directly interrogate the PI(3,4)P₂-specific signaling node in invadopodia maturation without upstream SHIP2-mediated conversion requirements, providing a clean experimental system for isolating PI(3,4)P₂ effector functions in cancer invasion.

ORP Family Lipid Transfer Protein Reconstitution and Cholesterol Transport Studies

Incorporate PI(3,4)P₂ (18:1) (ammonium salt) into liposome preparations for ORP1-ORD and related lipid transfer protein binding studies. Liposomes doped with PI(3,4)P₂ recruit approximately 90% of ORP1-ORD protein in co-sedimentation assays, establishing this phosphoinositide as a potent facilitator of ORP1-mediated membrane targeting and cholesterol extraction [5]. The defined 18:1 acyl chain composition ensures reproducible liposome physical properties, enabling quantitative analysis of protein-membrane interactions in cholesterol transport and lipid sensing pathways.

Application
Selection Property
Validation Focus
PTEN vs SHIP2 pathway dissection
Differential phosphatase susceptibility
PI(3,4)P2 vs PI(3,4,5)P3 lipid-level endpoints
AKT PH domain binding assays
Equivalent PH domain affinity to PIP3
AKT membrane recruitment and activation endpoints
Invadopodia matrix degradation studies
SHIP2-independent rescue mechanism
Invadopodia maturation and matrix degradation endpoints
ORP1 cholesterol transport reconstitution
Reported high liposome recruitment efficiency
ORP1-ORD membrane targeting and cholesterol extraction

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